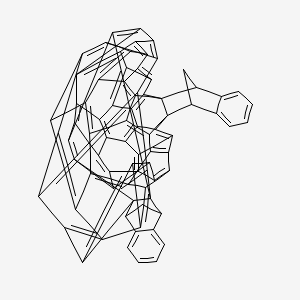
4-Chloro-2-ethoxy-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-2-ethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include chlorination, ethoxylation, and iodination steps, each optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the aromatic ring undergoes substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine, bromine, and nitric acid are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the electrophile, products like 4-chloro-2-ethoxy-1-bromobenzene or 4-chloro-2-ethoxy-1-nitrobenzene can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 4-chloro-2-ethoxybenzoic acid.
Reduction Products: Reduction can yield compounds such as 4-chloro-2-ethoxybenzene.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethoxy-1-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethoxy-1-iodobenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and iodine) and an electron-donating group (ethoxy) on the benzene ring influences the reactivity and orientation of the substitution reactions . The compound can form reactive intermediates, such as sigma complexes, which undergo further transformations to yield the final products.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-ethoxy-1-bromobenzene
- 4-Chloro-2-ethoxy-1-fluorobenzene
- 4-Chloro-2-ethoxy-1-nitrobenzene
Uniqueness
4-Chloro-2-ethoxy-1-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing different steric and electronic effects .
Propiedades
IUPAC Name |
4-chloro-2-ethoxy-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTCDVRICKTXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702994 |
Source


|
| Record name | 4-Chloro-2-ethoxy-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408326-53-4 |
Source


|
| Record name | 4-Chloro-2-ethoxy-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate](/img/structure/B8249485.png)

![trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate](/img/structure/B8249506.png)

![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8249517.png)



